molecular formula C27H28N2OS B2406742 3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532975-17-0

3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2406742
CAS No.: 532975-17-0
M. Wt: 428.59
InChI Key: MUZATFXZSOCARQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the methylsulfanyl group, and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include indole, 2-methylphenylmethylsulfanyl chloride, and 3,4-dimethylbenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups on the aromatic rings .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects. The methylsulfanyl group and benzamide moiety further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group and benzamide moiety differentiate it from other indole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-19-12-13-22(16-21(19)3)27(30)28-14-15-29-17-26(24-10-6-7-11-25(24)29)31-18-23-9-5-4-8-20(23)2/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZATFXZSOCARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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